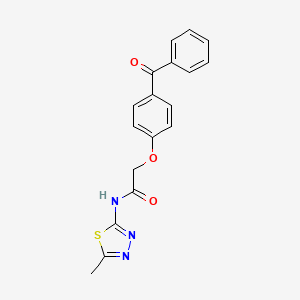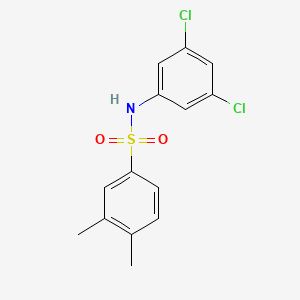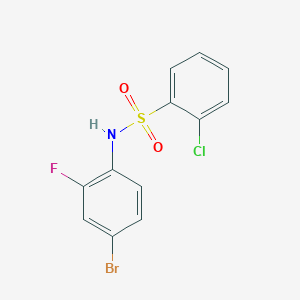
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane, also known as DIAS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIAS is a bicyclic azepane derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and DNA synthesis. 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis, and it has been suggested that this inhibition leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane induces cell cycle arrest and apoptosis in cancer cells, leading to their death. 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane has also been shown to exhibit anti-inflammatory activity, and it has been suggested as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane is its potential as a lead compound for the development of anticancer drugs. Its unique structure and mechanism of action make it a promising candidate for further study. However, one of the limitations of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane. One potential direction is the development of more efficient synthesis methods that can produce higher yields of pure 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane. Another direction is the optimization of its antiproliferative activity through the modification of its structure. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, the potential applications of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane in material science and catalysis should be further explored.
In conclusion, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further study of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane is needed to fully explore its potential as a lead compound for the development of anticancer drugs and its applications in other fields.
Métodos De Síntesis
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane can be synthesized through various methods, including the reaction of 2,3-dihydro-1H-inden-5-amine with sulfonyl chloride, followed by the reaction with azepane. Another method involves the reaction of 2,3-dihydro-1H-inden-5-amine with tosyl chloride, followed by the reaction with azepane. The resulting product can be purified through column chromatography, and its purity can be confirmed through NMR spectroscopy.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane has been shown to exhibit antiproliferative activity against cancer cells, and it has been suggested as a potential lead compound for the development of anticancer drugs. In material science, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane has been used as a building block for the synthesis of complex organic molecules, and it has been shown to exhibit unique optical and electronic properties. In catalysis, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane has been used as a ligand for the synthesis of asymmetric catalysts, and it has been shown to exhibit high catalytic activity and selectivity.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-19(18,16-10-3-1-2-4-11-16)15-9-8-13-6-5-7-14(13)12-15/h8-9,12H,1-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKQDNDHCDZIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)
![Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)

![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7480006.png)





![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)

![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)